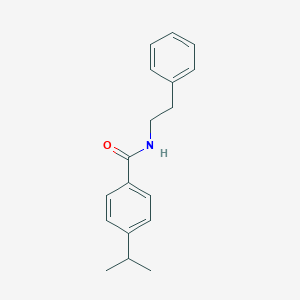
N-Phenethyl-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenethyl-4-isopropylbenzamide, commonly known as benzocaine, is a local anesthetic commonly used in dentistry and medicine. It is a white crystalline powder that is soluble in water and alcohol. Benzocaine is a member of the ester local anesthetic group and is known for its fast-acting and long-lasting effects.
Applications De Recherche Scientifique
Benzocaine is commonly used in scientific research as a local anesthetic to numb tissues and reduce pain. It is used in various experiments, including electrophysiological recordings, patch-clamp experiments, and in vivo studies. Benzocaine is also used in the synthesis of other compounds, such as procaine and tetracaine.
Mécanisme D'action
Benzocaine works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. It also inhibits the initiation and conduction of nerve impulses. This mechanism of action allows benzocaine to provide fast-acting and long-lasting pain relief.
Biochemical and Physiological Effects:
Benzocaine has been shown to have minimal effects on the cardiovascular and respiratory systems. It is rapidly metabolized in the liver and excreted in the urine. Benzocaine has been shown to have low toxicity and is generally safe to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Benzocaine is a widely used local anesthetic in laboratory experiments due to its fast-acting and long-lasting effects. It is also relatively safe and has minimal effects on the cardiovascular and respiratory systems. However, benzocaine can interfere with some experimental procedures, such as calcium imaging, due to its fluorescence properties.
Orientations Futures
For benzocaine research include the development of more potent and selective local anesthetics, the use of benzocaine in the treatment of chronic pain, and the use of benzocaine in combination with other drugs for enhanced pain relief.
Méthodes De Synthèse
Benzocaine is synthesized by the reaction of 4-isopropylaminobenzoic acid with ethanol and hydrochloric acid. The resulting product is then reacted with ethyl chloroformate to form benzocaine. The synthesis of benzocaine is relatively simple and can be done in a laboratory setting.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-14(2)16-8-10-17(11-9-16)18(20)19-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Clé InChI |
FXUNMVQFUCSVFU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)